(2S)-2-(2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl)propanoic acid
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Overview
Description
(2S)-2-(11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1’,5’:1,2]pyrido[3,4-b]indol-2(3H)-yl)propanoic acid is a complex organic compound with a unique structure that includes an imidazo-pyrido-indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1’,5’:1,2]pyrido[3,4-b]indol-2(3H)-yl)propanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo-pyrido-indole core, followed by the introduction of the propanoic acid side chain. Key steps may include cyclization reactions, oxidation, and functional group transformations under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1’,5’:1,2]pyrido[3,4-b]indol-2(3H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-(11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1’,5’:1,2]pyrido[3,4-b]indol-2(3H)-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with various biomolecules to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, (2S)-2-(11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1’,5’:1,2]pyrido[3,4-b]indol-2(3H)-yl)propanoic acid is explored for its potential pharmacological properties. Studies focus on its ability to modulate specific molecular targets and pathways, which could lead to the development of new drugs.
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in fields such as electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (2S)-2-(11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1’,5’:1,2]pyrido[3,4-b]indol-2(3H)-yl)propanoic acid involves its interaction with specific molecular targets. These interactions can modulate various cellular pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo-pyrido-indole derivatives with varying side chains and functional groups. Examples include:
- (2S)-2-(11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1’,5’:1,2]pyrido[3,4-b]indol-2(3H)-yl)butanoic acid
- (2S)-2-(11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1’,5’:1,2]pyrido[3,4-b]indol-2(3H)-yl)pentanoic acid
Uniqueness
The uniqueness of (2S)-2-(11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1’,5’:1,2]pyrido[3,4-b]indol-2(3H)-yl)propanoic acid lies in its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2S)-2-(2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-9(14(21)22)20-15(23)17(2)13-11(7-8-19(17)16(20)24)10-5-3-4-6-12(10)18-13/h3-6,9,18H,7-8H2,1-2H3,(H,21,22)/t9-,17?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKXOKSYVYUYID-WFVOFKTRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2(C3=C(CCN2C1=O)C4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1C(=O)C2(C3=C(CCN2C1=O)C4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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